(S)-Baclofen hydrochloride

GABAB receptor binding affinity enantioselectivity

This (S)-(−)-baclofen hydrochloride is the stereochemically pure, less-active enantiomer for GABAB receptor research. Its 10‑fold lower potency vs racemic baclofen and negligible in vivo EEG activity make it an essential negative control for isolating (R)-enantiomer pharmacology. Employ as a primary reference standard for HPLC/UPLC chiral purity methods supporting ANDA submissions, or as a selective control in operant self-administration paradigms. The defined chirality also serves as an advanced intermediate, eliminating costly resolution steps.

Molecular Formula C10H13Cl2NO2
Molecular Weight 250.12 g/mol
CAS No. 63701-56-4
Cat. No. B1663078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Baclofen hydrochloride
CAS63701-56-4
SynonymsS(–)-beta-(Aminomethyl)-4-chlorobenzenepropanoic acid hydrochloride
Molecular FormulaC10H13Cl2NO2
Molecular Weight250.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(=O)O)C[NH3+])Cl.[Cl-]
InChIInChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m1./s1
InChIKeyWMNUVYYLMCMHLU-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Baclofen Hydrochloride (CAS 63701-56-4): A Chiral Reference for GABAB Receptor Pharmacology


(S)-Baclofen hydrochloride is the less-active enantiomer of the muscle relaxant drug baclofen, existing as the (S)-(−) isomer . It functions as a selective agonist of the GABAB receptor, with an in vitro IC50 of 1.77 μM at GABAB and 1564 μM at GABAA . The compound is a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is capable of crossing the blood-brain barrier . While not the primary pharmacologically active enantiomer, its distinct stereochemistry underpins critical applications in enantioselective research and analytical method development [1].

Why Racemic Baclofen Cannot Replace (S)-Baclofen Hydrochloride in Stereospecific Assays and Reference Standards


Racemic baclofen is an equimolar mixture of (R)-(+) and (S)-(−) enantiomers, but the two stereoisomers exhibit markedly different pharmacological profiles [1]. The (R)-(+)-enantiomer is responsible for the majority of GABAB-mediated therapeutic effects, while the (S)-(−)-enantiomer is substantially less active and can even produce divergent biological outcomes [2]. Therefore, substitution of (S)-baclofen hydrochloride with the racemic mixture introduces uncontrolled chiral impurity and confounds enantioselective studies. For applications requiring a pure, well-characterized enantiomer—such as chiral chromatography, analytical method validation, or stereospecific mechanistic investigations—only the isolated (S)-enantiomer meets the necessary specifications [3].

Quantitative Differentiation of (S)-Baclofen Hydrochloride (CAS 63701-56-4) from Comparators


GABAB Receptor Affinity and Selectivity Profile Compared to Racemic Baclofen

(S)-Baclofen hydrochloride displays a GABAB receptor IC50 of 1.77 μM, which is approximately 10‑fold higher (less potent) than the reported IC50 of 180 nM for racemic (±)-baclofen under comparable in vitro conditions . Furthermore, the compound exhibits a high degree of selectivity for GABAB over GABAA receptors, with an IC50 for GABAA of 1564 μM—an 884‑fold selectivity window .

GABAB receptor binding affinity enantioselectivity

In Vivo Pharmacodynamic Activity: Minimal EEG Effect Versus (R)-Baclofen

In a rat model, intravenous infusion of 1.25 mg of S-baclofen produced only minor electroencephalogram (EEG) changes, best described by a linear model, whereas the R-enantiomer induced robust, sigmoidal EEG depression with an EC50 of 0.61 ± 0.11 mg/L and Emax of −20 ± 2 μV/sec [1]. The plasma‑effect equilibration half‑time (BET50ss) was comparable across enantiomers (32 ± 7 min for S‑baclofen vs. 35 ± 6 min for R‑baclofen) [1].

pharmacodynamics EEG enantiomer comparison

Lack of Efficacy in Alcohol Self‑Administration Models

In Sardinian alcohol‑preferring rats, S(−)-baclofen (6, 12, and 24 mg/kg) failed to reduce lever responses for 15% alcohol, whereas R(+)-baclofen at 1.5 mg/kg decreased responding by approximately 60%, comparable to 3 mg/kg racemic baclofen [1]. This indicates that the (S)-enantiomer does not contribute to the anti‑alcohol effects of racemic baclofen.

alcohol use disorder operant behavior enantioselectivity

Utility as a Reference Standard in Analytical Method Development

(S)-Baclofen hydrochloride is supplied with detailed characterization data compliant with regulatory guidelines, making it suitable for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) [1]. Its defined chiral purity (≥98%) and full spectroscopic characterization ensure reliable quantification of enantiomeric impurities in baclofen drug products .

reference standard method validation quality control

High‑Impact Applications for (S)-Baclofen Hydrochloride (CAS 63701-56-4) in Research and Industry


Enantioselective Control in GABAB Receptor Pharmacology

Use (S)-baclofen hydrochloride as a stereochemically pure negative control to isolate the specific contribution of the (R)-enantiomer in GABAB‑mediated assays. Its 10‑fold lower potency versus racemic baclofen and minimal in vivo EEG activity [1] provide a validated baseline for evaluating enantiomer‑specific effects.

Chiral Reference for ANDA Method Validation

Employ (S)-baclofen hydrochloride as a primary reference standard for developing and validating HPLC or UPLC methods to quantify enantiomeric impurities in baclofen drug substances and finished products. Its regulatory‑grade characterization supports ANDA submissions [2].

Behavioral Pharmacology Control for Alcohol Use Disorder Studies

Incorporate (S)-baclofen hydrochloride as a selective control in operant self‑administration paradigms. Its demonstrated inability to alter alcohol‑motivated behavior at doses up to 24 mg/kg in alcohol‑preferring rats [3] ensures that any observed effects of racemic baclofen are correctly attributed to the (R)-enantiomer.

Enantiopure Synthesis and Chiral Resolution Studies

Utilize (S)-baclofen hydrochloride as a starting material or chiral intermediate in synthetic routes aimed at producing enantiomerically pure baclofen derivatives. Its defined stereochemistry eliminates the need for costly resolution steps [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Baclofen hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.